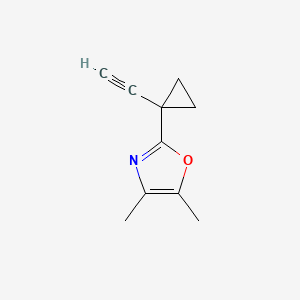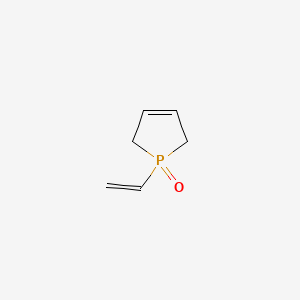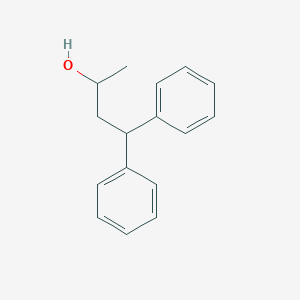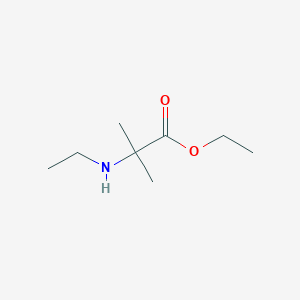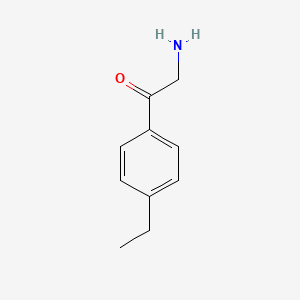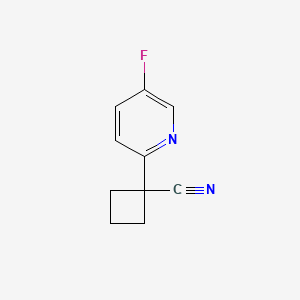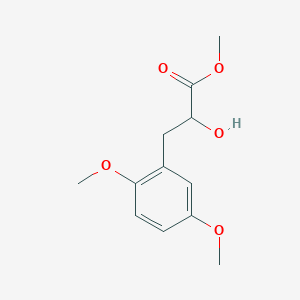
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans is a synthetic organic compound that belongs to the class of cyclobutanes This compound is characterized by the presence of a bromomethyl group and an amine group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cyclobutane ring.
Formation of the Hydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The amine group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or secondary amines, while oxidation and reduction reactions can yield corresponding oxides or reduced amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, while the amine group can act as a nucleophile, facilitating various biochemical reactions. The specific pathways involved depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane rings but different substituents.
Bromomethyl Compounds: Compounds with bromomethyl groups attached to different ring systems.
Amines: Compounds with primary, secondary, or tertiary amine groups.
Uniqueness
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans is unique due to its specific combination of a bromomethyl group and an amine group on a cyclobutane ring
Properties
Molecular Formula |
C5H11Br2N |
|---|---|
Molecular Weight |
244.96 g/mol |
IUPAC Name |
3-(bromomethyl)cyclobutan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H10BrN.BrH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H |
InChI Key |
JBXBAKAMZBETLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)


